

# Etripamil Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Etripamil hydrochloride*

Cat. No.: *B15616061*

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CAS Number: 2560549-35-9

## Introduction

**Etripamil hydrochloride** is a novel, investigational, fast-acting, intranasally delivered L-type calcium channel blocker.[1][2] It is being developed as a patient-administered therapy for the rapid termination of paroxysmal supraventricular tachycardia (PSVT) and is also under investigation for the management of atrial fibrillation with a rapid ventricular rate (AFib-RVR).[3][4] This technical guide provides a comprehensive overview of **etripamil hydrochloride**, including its chemical properties, mechanism of action, experimental protocols from key clinical trials, and a summary of its pharmacokinetic, efficacy, and safety data.

## Chemical Properties and Synthesis

Etripamil is a phenylalkylamine derivative and its hydrochloride salt has the molecular formula  $C_{27}H_{37}ClN_2O_4$  and a molecular weight of 489.05.[5]

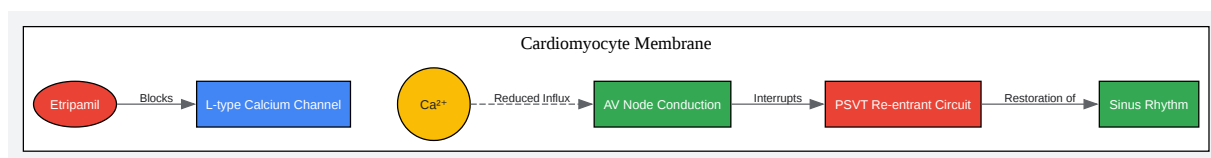
Table 1: Chemical Properties of **Etripamil Hydrochloride**

Property	Value	Reference
CAS Number	2560549-35-9	[5]
Molecular Formula	C27H37CIN2O4	[5]
Molecular Weight	489.05 g/mol	[5]
IUPAC Name	methyl 3-(2-(((4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)ethyl)benzoate hydrochloride	[5]

A convergent synthesis approach for etripamil has been described, which involves the preparation of two key intermediates that are subsequently coupled and undergo reductive amination.[6] This synthetic route is noted for avoiding the use of toxic reagents like potassium cyanide and dimethyl sulfate.[6]

## Mechanism of Action

Etripamil is a selective L-type calcium channel blocker.[1][2] In cardiac tissue, these channels are crucial for the propagation of electrical signals that govern heart muscle contraction.[2] During a PSVT episode, an abnormal electrical circuit leads to a rapid heart rate.[2] By blocking the L-type calcium channels, etripamil slows the conduction of electrical signals through the atrioventricular (AV) node.[2][7] This action interrupts the re-entrant circuit responsible for PSVT, thereby restoring a normal sinus rhythm.[2] The intranasal administration allows for rapid absorption through the nasal mucosa, enabling the drug to reach the heart and exert its effects within minutes.[1][2]



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Figure 1: Signaling pathway of Etripamil in terminating PSVT.

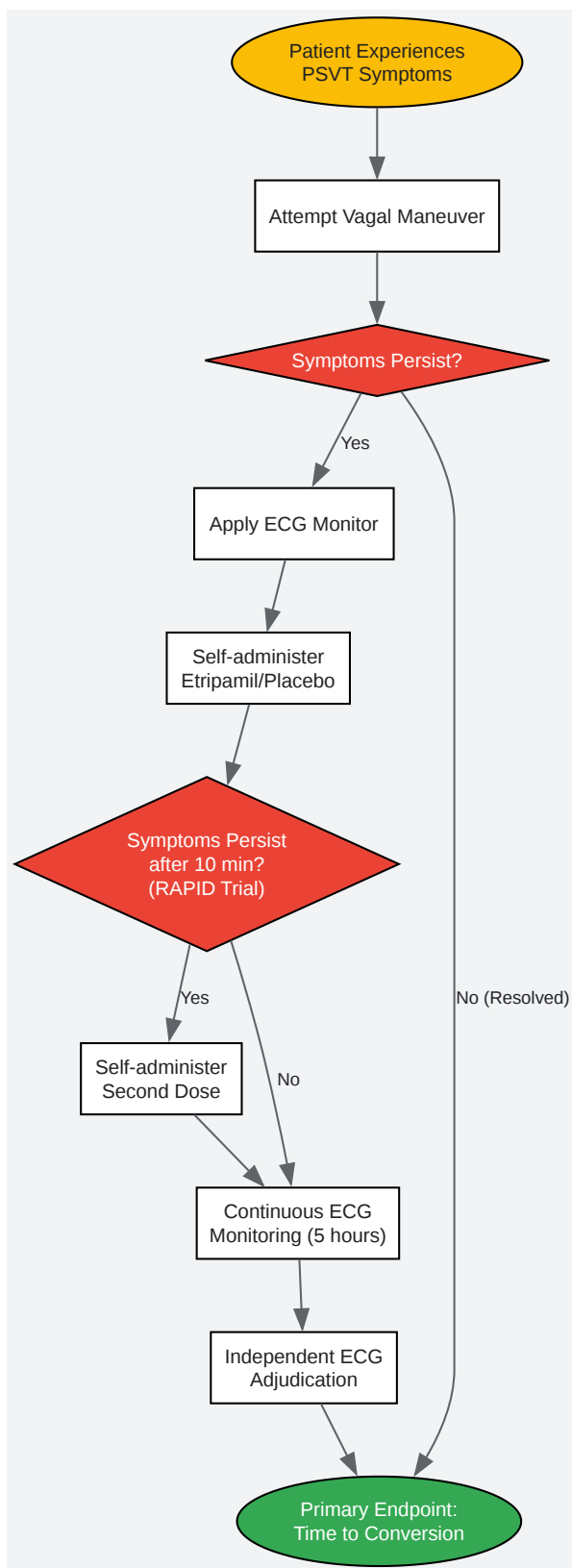
## Experimental Protocols

### Phase 3 Clinical Trials in Paroxysmal Supraventricular Tachycardia (PSVT)

These were multicenter, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of self-administered etripamil nasal spray for the termination of spontaneous PSVT episodes in an at-home setting.[\[8\]](#)[\[9\]](#)

- Patient Population: Adults ( $\geq 18$  years) with a documented history of symptomatic PSVT episodes lasting 20 minutes or longer.[\[1\]](#)[\[10\]](#)
- Intervention:
  - NODE-301: Patients were randomized 2:1 to receive a single 70 mg dose of etripamil or placebo.[\[9\]](#)
  - RAPID: Patients were randomized 1:1 to etripamil or placebo.[\[11\]](#) The protocol allowed for an optional second 70 mg dose if symptoms persisted 10 minutes after the first dose.[\[1\]](#)[\[11\]](#)
- Methodology:
  - Upon experiencing symptoms of PSVT, patients were instructed to first attempt a vagal maneuver.[\[1\]](#)
  - If symptoms persisted, they were to apply a cardiac monitoring device to record a continuous electrocardiogram (ECG) for at least 5 hours.[\[1\]](#)[\[8\]](#)
  - Following monitor application, patients self-administered the blinded study drug (etripamil or placebo).[\[1\]](#)[\[9\]](#)
  - ECG recordings were independently adjudicated to determine the time to conversion to sinus rhythm.[\[9\]](#)

- Primary Endpoint: Time to conversion of adjudicated PSVT to sinus rhythm for at least 30 seconds.[9][12] In the RAPID trial, this was specifically within 30 minutes after the first dose.  
[12]



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Figure 2: Experimental workflow for the NODE-301 and RAPID trials.

## Phase 2 Clinical Trial in Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR)

This was a Phase 2, randomized, double-blind, placebo-controlled, proof-of-concept study to assess the safety and efficacy of etripamil for reducing ventricular rate in patients with AFib-RVR.<sup>[3][13]</sup>

- Patient Population: Adults (≥18 years) presenting to an emergency department with symptomatic AFib-RVR (ventricular rate ≥110 bpm).<sup>[13]</sup>
- Intervention: Patients were randomized 1:1 to receive a 70 mg dose of etripamil nasal spray or placebo, administered by medical staff.<sup>[3][13]</sup>
- Methodology:
  - Eligible patients with AFib-RVR were enrolled in the emergency department.
  - Study drug (etripamil or placebo) was administered.
  - Continuous ECG monitoring was performed to assess changes in ventricular rate.
  - Additional rate-controlling medications were permitted 60 minutes after the study drug administration if necessary.<sup>[13]</sup>
- Primary Endpoint: Reduction in ventricular rate.<sup>[3]</sup>

## Pharmacokinetics

Pharmacokinetic studies in healthy adults have shown that intranasally administered etripamil is rapidly absorbed.<sup>[14][15]</sup>

Table 2: Pharmacokinetic Parameters of Etripamil

Parameter	Value	Reference
Time to Maximal Plasma Concentration (Tmax)	5 - 8.5 minutes	[14]
Terminal Half-life (t1/2)	~1.5 hours (60 mg dose)~2.5 - 3 hours (70 mg and 105 mg doses)	[14]
Metabolism	Rapidly converted to an inactive metabolite (MSP-2030) by serum esterases.	[7][15]

Pharmacokinetic parameters were determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods to measure plasma concentrations of etripamil and its inactive metabolite.[15] Noncompartmental methods were used for parameter calculation.[14][15]

## Clinical Efficacy

### Paroxysmal Supraventricular Tachycardia (PSVT)

Clinical trials have demonstrated the superiority of etripamil over placebo in the rapid conversion of PSVT to sinus rhythm.

Table 3: Efficacy of Etripamil in PSVT Clinical Trials

Trial	Time Point	Etripamil Conversion Rate	Placebo Conversion Rate	Hazard Ratio (95% CI)	p-value	Reference
NODE-301	30 minutes	54%	35%	1.87 (1.09–3.22)	0.02	[11][16]
RAPID	30 minutes	64.3%	31.2%	2.62 (1.66–4.15)	<0.001	[11][17]

In the RAPID trial, the median time to conversion was 17.2 minutes for patients treated with etripamil, compared to 53.5 minutes for those who received placebo.<sup>[17]</sup> A pooled analysis of the NODE-301 and RAPID trials showed that etripamil treatment resulted in fewer patients seeking further medical attention or visiting the emergency department.<sup>[11]</sup>

## Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR)

The Phase 2 ReVeRA trial demonstrated that etripamil was effective in significantly reducing the ventricular rate in patients with AFib-RVR compared to placebo.<sup>[13]</sup>

## Safety and Tolerability

Etripamil has been generally well-tolerated in clinical trials.<sup>[11][14]</sup> The most common adverse events are related to the intranasal administration.

Table 4: Common Adverse Events in PSVT Trials (Etripamil vs. Placebo)

Adverse Event	Etripamil Incidence	Placebo Incidence	Reference
Nasal Discomfort/Burning Sensation	More common	Less common	<sup>[11][15]</sup>
Rhinorrhea (Runny Nose)	More common	Less common	<sup>[11][15]</sup>
Nasal Congestion	More common	Less common	<sup>[11]</sup>
Epistaxis (Nosebleed)	6.5%	0%	<sup>[11]</sup>
Increased Lacrimation (Watery Eyes)	More common	Less common	<sup>[15]</sup>

The majority of these adverse events were reported as mild to moderate and transient.<sup>[11][15]</sup> No serious adverse events related to etripamil were reported in the key clinical trials.<sup>[11][14]</sup>

Preclinical safety studies in cynomolgus macaques evaluated the systemic and local toxicity of once-weekly intranasal administration of etripamil.<sup>[18]</sup> These studies established a no-observable-adverse-effect level (NOAEL) for systemic toxicity at the high dose of 5.7



mg/kg/dose and a NOAEL for local toxicity at 1.9 mg/kg/dose.[18][19] Observed local effects were primarily transient and related to the administration route, such as nasal discharge and sneezing.[18]

## Conclusion

**Etripamil hydrochloride** is a promising, novel, patient-administered treatment for the acute termination of paroxysmal supraventricular tachycardia. Its rapid onset of action, demonstrated efficacy, and favorable safety profile in clinical trials suggest it could fill a significant unmet medical need by allowing patients to manage their condition outside of a healthcare setting. Further investigation into its role in managing atrial fibrillation with rapid ventricular rate is ongoing. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this innovative cardiovascular therapy.

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